![molecular formula C22H30N4O3 B5515913 2-[cyclohexyl(methyl)amino]-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}nicotinamide](/img/structure/B5515913.png)

2-[cyclohexyl(methyl)amino]-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}nicotinamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

While specific synthesis details for this compound were not directly found, research on similar compounds, such as nicotinamide derivatives, provides insight into potential synthesis methods. For example, palladium-catalysed aminocarbonylation of iodopyridines has been utilized to obtain N-substituted nicotinamides, indicating a possible pathway for synthesizing complex nicotinamide-related compounds (Takács, Jakab, Petz, & Kollár, 2007).

Molecular Structure Analysis

The structural characterization of related compounds, such as nicotinamides, is crucial for understanding their biological activity. For instance, the crystal structure analysis of 2-nicotinamido-1,3,4-thiadiazole has been performed to understand its biological activities, suggesting that similar methods could be applied to analyze the molecular structure of the compound (Burnett, Johnston, & Green, 2015).

Chemical Reactions and Properties

The reactivity of nicotinamide derivatives, including their ability to form cocrystals and engage in various chemical reactions, highlights the complex chemical behavior of such compounds. Multicomponent crystals of nicotinamide with nitrogen-containing aromatic dicarboxylic acids have been synthesized, indicating the potential for diverse chemical interactions (Das & Baruah, 2011).

Physical Properties Analysis

The synthesis and characterization of derivatives, like the 'research chemical' 3,5-AB-CHMFUPPYCA, provide insights into the physical properties of similar compounds, including solubility, crystallinity, and thermal stability. Such analyses are essential for understanding the physical behavior and stability of the compound under investigation (McLaughlin et al., 2016).

Chemical Properties Analysis

Studies on the chemical properties of nicotinamide and its derivatives reveal their wide range of activities, from inhibiting enzymes to acting as antimicrobial agents. For example, the structural basis of substrate recognition in human nicotinamide N-methyltransferase (NNMT) sheds light on the enzyme's role in metabolic pathways, offering insights into the chemical behavior and potential biological targets of nicotinamide-related compounds (Peng et al., 2011).

科学的研究の応用

Molecular Conformations and Supramolecular Structures

Research has investigated the molecular conformations and supramolecular structures of nicotinamide derivatives. For instance, studies on N-alkyl-2-(methylsulfanyl)nicotinamide derivatives have shown variations in torsion of the pyridine ring with respect to the amide group. These structural analyses highlight the importance of such compounds in understanding intermolecular interactions and their potential applications in designing molecules with specific properties (Gomes et al., 2013).

Biological Activity of Nicotinamide Derivatives

Nicotinamide derivatives have been investigated for their antimicrobial activities. For example, new 4-Thiazolidinones of nicotinic acid have shown promising in vitro antimicrobial screening against various bacteria and fungi, suggesting the potential use of these compounds in developing new antimicrobial agents (Patel & Shaikh, 2010).

Metabolic Effects and Epigenetic Remodeling

Nicotinamide N-methyltransferase (NNMT) overexpression in cancers has revealed that nicotinamide derivatives can influence the methylation potential of cancer cells, impacting their epigenetic state and potentially contributing to tumorigenesis. This underscores the role of nicotinamide derivatives in studying cancer metabolism and epigenetic modifications (Ulanovskaya et al., 2013).

Structural Characterization and Inhibitor Design

The structural characterization of nicotinamide derivatives, such as 2-nicotinamido-1,3,4-thiadiazole, has provided insights into their potential as inhibitors of biological processes, including aquaporin inhibition. This highlights the versatility of nicotinamide derivatives in drug design and the exploration of their biological activities (Burnett et al., 2015).

特性

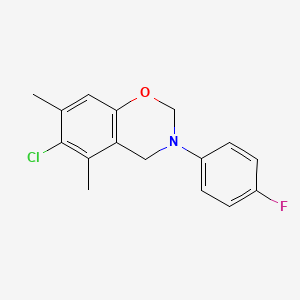

IUPAC Name |

2-[cyclohexyl(methyl)amino]-N-[(3R,4S)-4-[(3-methyl-1,2-oxazol-5-yl)methyl]oxolan-3-yl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N4O3/c1-15-11-18(29-25-15)12-16-13-28-14-20(16)24-22(27)19-9-6-10-23-21(19)26(2)17-7-4-3-5-8-17/h6,9-11,16-17,20H,3-5,7-8,12-14H2,1-2H3,(H,24,27)/t16-,20+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOZIEXXNIRBGTF-UZLBHIALSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)CC2COCC2NC(=O)C3=C(N=CC=C3)N(C)C4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NOC(=C1)C[C@@H]2COC[C@@H]2NC(=O)C3=C(N=CC=C3)N(C)C4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[cyclohexyl(methyl)amino]-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}nicotinamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-allyl-9-[3-(4-fluorophenoxy)propyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5515852.png)

![1-cyclopropyl-4-{[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-1-piperidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5515869.png)

![N-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-2-(4-morpholinylcarbonyl)benzenesulfonamide](/img/structure/B5515872.png)

![N-(2-imidazo[1,2-a]pyridin-3-ylethyl)-2-(3-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B5515877.png)

![N-(4-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5515887.png)

![5-(1,3-benzodioxol-5-ylmethyl)-1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-methylpiperidin-2-one](/img/structure/B5515896.png)

![2-[2-(1H-imidazol-4-yl)ethyl]-8-(1H-imidazol-4-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5515901.png)

![N-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1,3-benzoxazol-2-amine](/img/structure/B5515902.png)

![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-{[(6-chloro-1,3-benzodioxol-5-yl)methylene]amino}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5515921.png)